molecular formula C11H11Br B8432358 2-Bromobenzonorbornene

2-Bromobenzonorbornene

Cat. No.: B8432358
M. Wt: 223.11 g/mol
InChI Key: JSZBSHAXZSQQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromobenzonorbornene is a bicyclic organic compound characterized by a norbornene scaffold fused with a benzene ring and substituted with a bromine atom at the 2-position. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the bromine atom’s role as a leaving group. Its rigid bicyclic framework also enhances stability, enabling applications in materials science and pharmaceutical intermediates.

Properties

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

9-bromotricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C11H11Br/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6H2

InChI Key

JSZBSHAXZSQQDF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3=CC=CC=C23)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-Bromobenzonorbornene with key norbornene derivatives and brominated aromatic compounds from the evidence:

Compound Substituent/Functional Group Molecular Weight (g/mol) Key Properties
2-Bromobenzonorbornene Bromine at 2-position, benzene fused ~223 (estimated*) High steric hindrance; bromine enables cross-coupling; rigid bicyclic structure.
5-Norbornene-2-carboxylic acid Carboxylic acid at 2-position 154.12 Polar, acidic; forms salts and esters; used in polymer synthesis .
5-Norbornene-2-methanol Hydroxymethyl at 2-position 140.19 Hydrophilic; participates in esterification; limited thermal stability .
5-Bromo-2-(dioxaborolanyl)-1H-indole Bromine, boronate ester 331.01 Boron enables Suzuki couplings; bromine as a leaving group .
Benzofurannone-3 derivatives Benzylidene, dihydro groups Varies Photochemical activity; bioactive in medicinal chemistry .

*Note: Molecular weight estimated based on norbornene (94.15 g/mol) + benzene (78.11) + Br (79.90).

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